Benzyl 1-(6-tosylpyridazin-3-yl)piperidine-4-carboxylate

Description

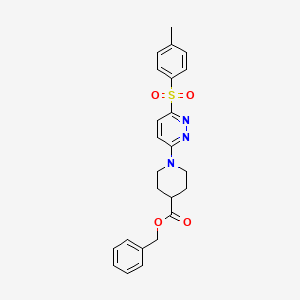

Benzyl 1-(6-tosylpyridazin-3-yl)piperidine-4-carboxylate is a heterocyclic compound featuring a piperidine core substituted with a benzyl ester at position 4 and a 6-tosylpyridazinyl group at position 1. The tosyl (p-toluenesulfonyl) group enhances steric bulk and electron-withdrawing properties, while the pyridazine ring introduces a planar, electron-deficient aromatic system.

Properties

IUPAC Name |

benzyl 1-[6-(4-methylphenyl)sulfonylpyridazin-3-yl]piperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O4S/c1-18-7-9-21(10-8-18)32(29,30)23-12-11-22(25-26-23)27-15-13-20(14-16-27)24(28)31-17-19-5-3-2-4-6-19/h2-12,20H,13-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSORRWGZKHXPIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=NN=C(C=C2)N3CCC(CC3)C(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 1-(6-tosylpyridazin-3-yl)piperidine-4-carboxylate typically involves multi-step organic reactions. One common route includes the following steps:

Formation of the Piperidine Ring: Starting with a suitable piperidine precursor, the piperidine ring is constructed through cyclization reactions.

Introduction of the Pyridazine Ring: The pyridazine ring is introduced via a condensation reaction with appropriate reagents.

Tosylation: The pyridazine ring is then tosylated using tosyl chloride in the presence of a base.

Esterification: Finally, the benzyl ester group is introduced through an esterification reaction with benzyl alcohol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

Reduction: Reduction reactions can occur at the pyridazine ring, converting it to dihydropyridazine derivatives.

Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

Oxidation: N-oxides of the piperidine ring.

Reduction: Dihydropyridazine derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

- Used as an intermediate in the synthesis of more complex organic molecules.

- Acts as a ligand in coordination chemistry.

Biology:

- Potential applications in the development of new pharmaceuticals due to its unique structure.

Medicine:

- Investigated for its potential use in drug design and development, particularly in targeting specific biological pathways.

Industry:

- Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Benzyl 1-(6-tosylpyridazin-3-yl)piperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural Analog: Benzyl 1-(3-Iodobicyclo[1.1.1]pentane-1-carbonyl)Piperidine-4-Carboxylate (2c)

- Structure : Substituted with a 3-iodobicyclo[1.1.1]pentane-1-carbonyl group instead of the 6-tosylpyridazinyl moiety .

- Synthesis : Prepared via amide coupling between 3-iodobicyclo[1.1.1]pentane-1-carboxylic acid and benzyl piperidine-4-carboxylate, using DIPEA as a base .

- Molecular Weight: HRMS (ESI) calculated for C₁₆H₂₅INO₃⁺: 406.0874 .

- Key Differences :

- The bicyclo[1.1.1]pentane group introduces significant steric hindrance and strain, contrasting with the planar pyridazine ring in the target compound.

- Iodo substitution vs. tosylpyridazinyl: The former is a halogenated aliphatic system, while the latter combines sulfonate and aromatic characteristics.

2.2. Structural Analog: Ethyl 1-(4-Sulfamoylbenzoyl)Piperidine-4-Carboxylate

- Structure : Features a 4-sulfamoylbenzoyl group instead of 6-tosylpyridazinyl .

- Synthesis : Synthesized via EDCI/HOBt-mediated coupling of ethyl piperidine-4-carboxylate with 4-sulfamoylbenzoic acid .

- Functionalization: Converted to hydrazidopiperidinocarbonylbenzenesulfonamide derivatives for biological testing .

- Key Differences :

- Sulfamoyl (NH₂SO₂) vs. Tosyl (CH₃C₆H₄SO₂): The sulfamoyl group is more polar and capable of hydrogen bonding, whereas the tosyl group is lipophilic and sterically demanding.

- Benzene vs. Pyridazine: The latter’s electron-deficient nature may enhance interactions with π-acidic biological targets.

Comparative Data Table

Research Findings and Implications

- Synthesis Challenges : The pyridazine ring may require specialized protection/deprotection strategies due to its reactivity, whereas the bicyclopentane and sulfamoyl groups are more straightforward to functionalize .

Biological Activity

Benzyl 1-(6-tosylpyridazin-3-yl)piperidine-4-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including structure-activity relationships, synthesis methods, and various biological evaluations.

Chemical Structure

The compound can be described structurally as follows:

- Chemical Formula : C₁₈H₁₈N₄O₃S

- Molecular Weight : 366.43 g/mol

- Functional Groups : Contains a piperidine ring, a tosyl group, and a carboxylate moiety.

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions:

- Formation of the Piperidine Ring : Starting from commercially available piperidine derivatives.

- Tosylation : Introduction of the tosyl group to enhance solubility and biological activity.

- Carboxylation : Attaching the carboxylic acid group to complete the synthesis.

Antiviral Activity

Research has shown that piperidine derivatives exhibit significant antiviral properties. For instance, compounds with similar structures have been evaluated for their efficacy against various viruses, including HIV and HSV. A study demonstrated that certain benzylpiperidine derivatives displayed moderate protection against Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus 1 (HSV-1) with effective concentrations (EC50) ranging from 54 μM to 92 μM .

Antimicrobial Properties

The antimicrobial activity of piperidine derivatives has also been assessed. A related study found that benzyl-substituted piperidines showed promising antibacterial effects against strains such as Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentrations (MIC) were determined, indicating potential therapeutic applications in treating bacterial infections .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure:

- Substituents on the Piperidine Ring : Variations in the substituents can enhance potency and selectivity for specific biological targets.

- Tosyl Group Influence : The presence of the tosyl group has been associated with improved solubility and bioavailability, which are critical factors in drug design.

Case Studies

Several studies have explored the biological activity of similar compounds:

- Study on CCR3 Antagonists : A series of N-(ureidoalkyl)-benzyl-piperidines were identified as potent antagonists for CC chemokine receptor 3 (CCR3), showcasing how structural modifications can lead to significant changes in biological activity .

- Antiviral Screening : In vitro studies on benzylpiperidine derivatives highlighted their antiviral potential against multiple viral strains, demonstrating their relevance as lead compounds for further development .

Data Tables

| Compound Name | Biological Activity | EC50 (μM) | MIC (μg/mL) |

|---|---|---|---|

| This compound | Antiviral (CVB-2) | 54 - 92 | N/A |

| Related Benzyl Piperidine Derivative | Antibacterial (S. aureus) | N/A | 8 - 16 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.